

# Independent Verification of DB-1303 Research Findings: A Comparative Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational antibody-drug conjugate (ADC) DB-1303 (BNT323) with current alternatives for the treatment of HER2-low metastatic breast cancer. The information is based on publicly available preclinical and clinical trial data.

### **Executive Summary**

DB-1303 is a third-generation ADC comprising a humanized anti-HER2 IgG1 monoclonal antibody, a cleavable linker, and a proprietary DNA topoisomerase I inhibitor payload.[1] It is currently under investigation in the Phase 3 DYNASTY-Breast02 clinical trial (NCT06018337) for patients with HR-positive, HER2-low metastatic breast cancer who have progressed on endocrine therapy.[2] This guide compares the available data for DB-1303 with the established HER2-low breast cancer treatment, Enhertu® (trastuzumab deruxtecan), and standard-of-care chemotherapy regimens.

#### **Quantitative Data Comparison**

The following tables summarize the key efficacy and safety data from clinical trials of DB-1303 and its comparators.

Table 1: Efficacy of DB-1303 (Phase 1/2a Study - NCT05150691) in Heavily Pretreated Patients with Advanced/Metastatic Solid Tumors[1][2]



Efficacy Endpoint	Overall Population	HER2+ Breast Cancer	HER2-low Breast Cancer
Objective Response Rate (ORR)	44.2%	-	-
Disease Control Rate (DCR)	88.5%	96.2%	84.6%

Data as of January 13, 2023. Patients had received a median of 7 prior lines of therapy.[1]

Table 2: Efficacy of Enhertu (DESTINY-Breast04) in HER2-Low Metastatic Breast Cancer[3]

Efficacy Endpoint	Enhertu (n=373)	Chemotherapy (n=184)	Hazard Ratio (95% CI)	p-value
Progression-Free Survival (PFS) in HR+ Cohort	-	-	0.51 (0.40-0.64)	<0.001
Overall Survival (OS) in Overall Population	-	-	-	-

Table 3: Safety Profile of DB-1303 (Phase 1/2a Study - NCT05150691)[1][2]



Adverse Event (Any Grade)	Percentage of Patients	
Nausea	51.8%	
Vomiting	43.5%	
Platelet Count Decreased	35.3%	
Anemia	29.4%	
Neutropenia	11.8%	
Alopecia	3.5%	
Interstitial Lung Disease (Grade 1)	2.4%	

Treatment-emergent adverse events (TEAEs) occurred in 87.1% of patients, with 21.2% experiencing Grade 3 or higher TEAEs.[1][2]

Table 4: Safety Profile of Enhertu (DESTINY-Breast04)[4]



Adverse Event	Percentage of Patients
Serious Adverse Reactions	28%
Including:	
Interstitial Lung Disease/Pneumonitis	-
Pneumonia	-
Dyspnea	-
Musculoskeletal Pain	<del>-</del>
Sepsis	-
Anemia	
Febrile Neutropenia	
Hypercalcemia	-
Nausea	-
Pyrexia	-
Vomiting	-

The median duration of treatment was 8 months.[4]

## Experimental Protocols DB-1303: DYNASTY-Breast02 (Phase 3, NCT06018337)

- Study Design: A randomized, multi-center, open-label Phase 3 study.[2]
- Patient Population: Patients with hormone receptor (HR)-positive, HER2-low, metastatic breast cancer whose disease has progressed on endocrine therapy.[2]
- Intervention: DB-1303 administered intravenously.
- Comparator: Investigator's choice of single-agent chemotherapy (capecitabine, paclitaxel, or nab-paclitaxel).[2]



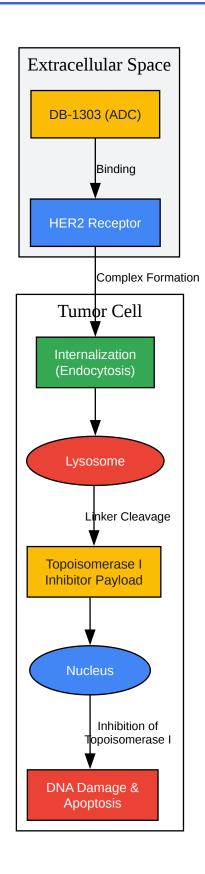
- Primary Endpoints: To assess the efficacy and safety of DB-1303 compared to chemotherapy.[2]
- Secondary Endpoints: Overall survival, progression-free survival, overall response rate, duration of response, and disease control rate.[2]

#### **Enhertu: DESTINY-Breast04 (Phase 3)**

- Study Design: A global, randomized, open-label, pivotal Phase 3 trial.[3]
- Patient Population: Patients with HR-positive or HR-negative, HER2-low unresectable and/or metastatic breast cancer previously treated with one or two prior lines of chemotherapy.[3]
- Intervention: Enhertu (5.4 mg/kg) administered intravenously.[3]
- Comparator: Physician's choice of chemotherapy (capecitabine, eribulin, gemcitabine, paclitaxel, or nab-paclitaxel).[3]
- Primary Endpoint: Progression-free survival (PFS) in patients with HR-positive disease.[3]

## Visualizations Signaling Pathways

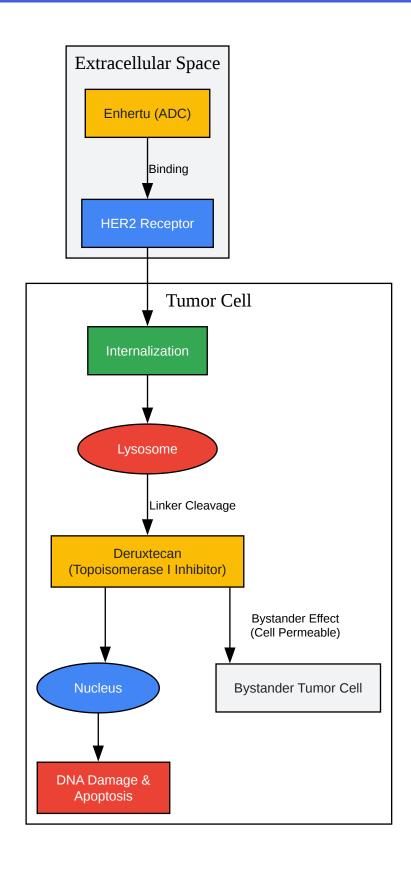




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Caption: Mechanism of action of DB-1303.

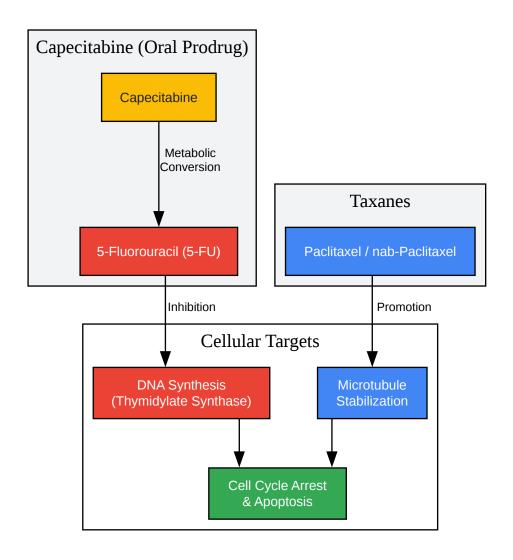




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Caption: Mechanism of action of Enhertu.



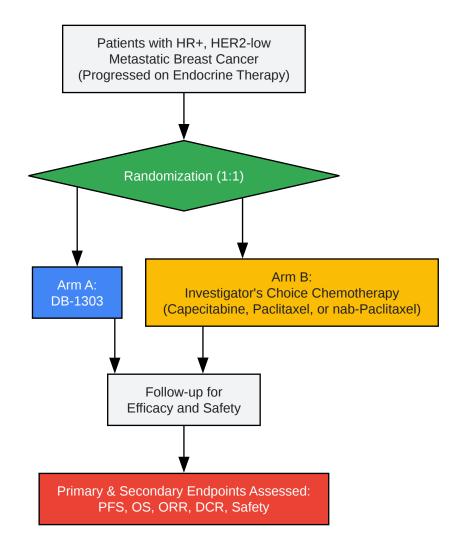


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Caption: Mechanism of action of comparator chemotherapies.

#### **Experimental Workflow**





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